molecular formula C8H12O3 B2427652 2,6-Dioxaspiro[4.5]decan-10-one CAS No. 2248372-33-8

2,6-Dioxaspiro[4.5]decan-10-one

Cat. No. B2427652
M. Wt: 156.181
InChI Key: BUNNLXPFBBEQTF-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[4.5]decan-10-one is a chemical compound with the molecular weight of 156.18 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

2,6-Dioxaspiro[4.5]decan-10-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Organic Chemicals : 2,6-Dioxaspiro[4.5]decan-10-one is a valuable bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Stereoselective Synthesis : This compound plays a role in stereoselective synthesis processes, as seen in the construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, which is significant in the synthesis of dihydro-pyrenolide D and its analogs (B. Ramakrishna, P. Sridhar, 2015).

  • Aminocarbonylation : The compound is used in palladium-catalyzed aminocarbonylation reactions to produce acrylamides, demonstrating its versatility in organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).

Biological and Pharmaceutical Applications

  • Antibacterial Activity : Derivatives of 2,6-Dioxaspiro[4.5]decan-10-one, such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for antibacterial activity against various bacterial species, showing significant potential in this area (M. Natarajan et al., 2021).

  • Antifungal Agents : Research has shown that diazaspiro[4.5]decan-1-one derivatives act as chitin synthase inhibitors and possess antifungal activities, highlighting their potential in developing new antifungal drugs (Bing Li et al., 2019).

  • Antiviral Activity : Studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives indicate their effectiveness against human coronavirus, suggesting potential applications in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Environmental and Industrial Applications

  • Biolubricant Development : 1,4-Dioxaspiro novel compounds derived from oleic acid, closely related to 2,6-Dioxaspiro[4.5]decan-10-one, have been synthesized and identified as potential biolubricant candidates, indicating the compound's relevance in sustainable industrial applications (Y. S. Kurniawan et al., 2017).

  • Pheromone Synthesis : The compound is involved in the synthesis of spiroacetals, which are key components in insect secretions and pheromones, demonstrating its significance in ecological studies and potential pest control applications (W. Francke, W. Kitching, 2001).

  • Calcium Channel Antagonism : Research on 2,8-diazaspiro[4.5]decanones, which share a structural framework with 2,6-Dioxaspiro[4.5]decan-10-one, shows their potential as T-type calcium channel antagonists, indicating possible applications in neurological and cardiovascular disorders (P. Fritch, J. Krajewski, 2010).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-4-11-8(7)3-5-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNNLXPFBBEQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCOC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxaspiro[4.5]decan-10-one

CAS RN

2248372-33-8
Record name 2,6-dioxaspiro[4.5]decan-10-one
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